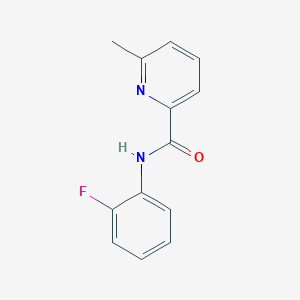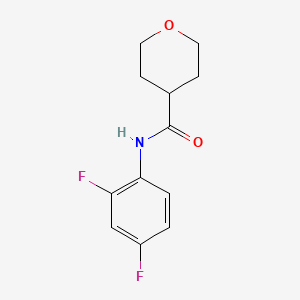
(2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone, also known as DMIM, is a synthetic compound that has shown potential in various scientific research applications. The compound has a unique chemical structure that allows it to interact with biological systems in a specific manner.
Mechanism of Action
The mechanism of action of (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to interact with specific receptors and enzymes in biological systems. (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has been shown to interact with the serine/threonine protein kinase Akt and inhibit its activity, leading to apoptosis in cancer cells. In neuroscience, (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor and modulate its activity, leading to neuroprotective effects.
Biochemical and Physiological Effects:
(2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has been shown to have various biochemical and physiological effects, depending on the biological system being studied. In cancer cells, (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of Akt. In neuroscience, (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has been shown to have neuroprotective effects, improve cognitive function, and modulate the activity of the NMDA receptor. (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has also been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
(2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has several advantages for lab experiments, including its synthetic accessibility, specificity, and potency. However, (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone also has some limitations, including its complex synthesis method, potential toxicity, and limited availability.
Future Directions
There are several future directions for research on (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone. One direction is to further investigate its mechanism of action and identify its specific targets in biological systems. Another direction is to develop new derivatives of (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone with improved efficacy and safety profiles. Additionally, (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone could be used as a lead compound to design and develop new drugs for various diseases, including cancer and neurological disorders.
Conclusion:
In conclusion, (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone is a synthetic compound that has shown potential in various scientific research applications. Its unique chemical structure allows it to interact with biological systems in a specific manner, leading to various biochemical and physiological effects. Although (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has some limitations, it has several advantages for lab experiments and has several future directions for research.
Synthesis Methods
(2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone can be synthesized through a multi-step process that involves the reaction of 2,3-dimethylindole with pyrrolidine and then with chloroformate. The final product is obtained through purification and isolation techniques. The synthesis of (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone is a complex process that requires expertise and specialized equipment.
Scientific Research Applications
(2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has shown potential in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has been shown to have neuroprotective effects and improve cognitive function. In drug discovery, (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has been used as a lead compound to design and develop new drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
(2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-10-11(2)16-14-12(10)6-5-7-13(14)15(18)17-8-3-4-9-17/h5-7,16H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQKZDIEEAAOGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2C(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7538628.png)
![6-cyclopropyl-1,3-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7538634.png)


![(Z)-3-(1-methylpyrazol-4-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enenitrile](/img/structure/B7538645.png)




![[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7538692.png)